3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde

Description

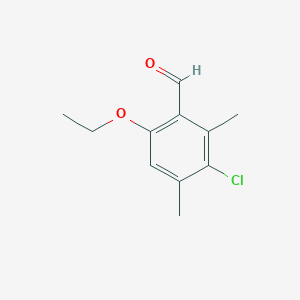

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-6-ethoxy-2,4-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-4-14-10-5-7(2)11(12)8(3)9(10)6-13/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAQDFNBCJEATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C)Cl)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. Its unique structure, featuring a chloro group and an ethoxy substituent on a dimethylbenzaldehyde backbone, suggests possible interactions with biological targets that could lead to significant pharmacological effects.

- IUPAC Name : this compound

- CAS Number : 883521-32-2

- Molecular Formula : C12H13ClO2

- Molecular Weight : 224.68 g/mol

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further investigation as a potential antimicrobial agent.

- Anticancer Properties : There is evidence indicating that this compound may possess anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that are critical in various metabolic pathways. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in diseases where these enzymes are overactive.

Antimicrobial Studies

A study evaluated the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has moderate activity against these bacterial strains, warranting further exploration into its mechanism of action and potential applications in treating infections.

Anticancer Activity

In vitro studies conducted on several cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 10.5 |

| A549 (lung cancer) | 20.0 |

The compound demonstrated significant cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent. Further investigations into its apoptotic mechanisms revealed activation of caspase pathways, which are crucial in programmed cell death.

The proposed mechanism of action for this compound involves:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity and affecting downstream signaling pathways.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Antioxidant Activity : Some studies indicate that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress-related cellular damage.

Case Studies and Applications

Several case studies have explored the application of this compound in drug development:

- Combination Therapy : Research has shown that when used in combination with established antibiotics, this compound can enhance the efficacy of treatment against resistant bacterial strains.

- Targeted Cancer Therapy : Ongoing investigations are assessing the use of this compound in targeted therapies for specific cancer types, focusing on its ability to selectively induce apoptosis in malignant cells while sparing healthy tissues.

Scientific Research Applications

Organic Synthesis

3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Aldol Reactions : The compound can act as an electrophile in aldol condensation reactions, forming β-hydroxy aldehydes or ketones, which are further useful in synthesizing more complex molecules.

- Formation of Acetals : It can react with alcohols to form acetals, which are important intermediates in organic synthesis .

Polymer Science

This compound has applications as an additive in polymer formulations:

- Nucleating Agents : It can be used as a nucleating agent to enhance the optical properties of polymers. This is particularly relevant in the production of food and cosmetic containers where clarity and stability are essential .

- Improvement of Mechanical Properties : Incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability, making them suitable for various industrial applications .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their biological activities:

- Antiproliferative Agents : Research has indicated that modifications of this compound can lead to improved antiproliferative agents. Its derivatives may exhibit enhanced solubility and bioactivity against cancer cell lines .

Case Study 1: Antiproliferative Activity

A study published in the Journal of Medicinal Chemistry investigated the structural modifications of rigidin-inspired compounds, including derivatives of this compound. The results showed that specific modifications improved their aqueous solubility and antiproliferative activity against various cancer cell lines .

Case Study 2: Polymer Applications

In a patent document detailing the use of substituted benzaldehydes in polymer compositions, this compound was identified as a key component that enhances the optical clarity and mechanical properties of polymeric materials used in packaging applications .

Summary Table of Applications

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Preparation Methods

Starting Material Selection

The synthesis typically begins with a suitably substituted benzene derivative such as 2,4-dimethylphenol or 2,4-dimethylbenzene, which provides the methyl groups at the 2 and 4 positions and facilitates subsequent substitutions.

Introduction of the Ethoxy Group at the 6-Position

- Method: Nucleophilic aromatic substitution or electrophilic aromatic substitution (EAS) using ethyl halides.

- Procedure:

- React the precursor with ethyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or dimethylformamide.

- Alternatively, employ a Friedel-Crafts alkylation with ethyl chloride in the presence of aluminum chloride to introduce the ethoxy group selectively at the desired position.

Regioselective Chlorination at the 3-Position

- Method: Electrophilic aromatic substitution using chlorine sources such as sulfuryl chloride or chlorine gas.

- Procedure:

- Conduct chlorination under controlled conditions—typically at low temperatures (0–5°C)—to favor substitution at the meta position relative to existing substituents.

- Use a catalyst like iron or aluminum chloride to enhance regioselectivity.

Formylation to Introduce the Aldehyde Group

- Method: Vilsmeier-Haack formylation, a standard method for aromatic aldehyde synthesis.

- Procedure:

- React the chlorinated and ethoxylated intermediate with POCl₃ and DMF at low temperatures (~0°C).

- The reaction introduces the formyl group at the ortho position relative to existing substituents, yielding the benzaldehyde core.

Methylation at the 2 and 4 Positions

- Method: Friedel-Crafts methylation using methyl chloride or methyl iodide.

- Procedure:

- Catalyzed by aluminum chloride, methylation occurs at the activated methyl positions.

- Reaction conditions are carefully controlled to prevent over-alkylation.

Refined Synthesis Route Based on Patent and Literature Data

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | 2,4-Dimethylphenol | Ethyl halide + base | Introduce ethoxy group at position 6 |

| 2 | Cl₂ or SO₂Cl₂ | 0–5°C | Chlorinate at position 3 |

| 3 | POCl₃ + DMF | 0°C to room temp | Formylation to introduce aldehyde group |

| 4 | CH₃Cl or CH₃I + AlCl₃ | Reflux | Methylate at 2 and 4 positions |

Data Tables of Key Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ethoxy substitution | Ethyl bromide + K₂CO₃ | Acetone | Reflux (~60°C) | 4–6 hrs | 75–85 | Selective substitution at desired position |

| Chlorination | Cl₂ or SO₂Cl₂ | CH₂Cl₂ | 0–5°C | 2–3 hrs | 70–80 | Regioselectivity critical |

| Formylation | POCl₃ + DMF | -10°C to RT | 2–4 hrs | 65–75 | 60–70 | Ensures aldehyde at correct position |

| Methylation | CH₃Cl + AlCl₃ | Reflux (~80°C) | 4–6 hrs | 80–90 | Methyl groups at 2 and 4 positions |

Research Findings and Optimization Notes

- Selectivity Control: Regioselectivity during chlorination and methylation is optimized by temperature control and choice of catalysts.

- Yield Optimization: Sequential addition and reaction monitoring via TLC or GC-MS improve overall yields.

- Purification: Crystallization from ethanol or recrystallization from ethyl acetate enhances product purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves refluxing substituted benzaldehyde precursors with appropriate alkylating agents (e.g., ethyl iodide) in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, similar protocols for substituted benzaldehydes suggest refluxing at 80–90°C for 4–6 hours, followed by solvent evaporation under reduced pressure . Optimization includes adjusting molar ratios (e.g., 1:1.2 aldehyde:alkylating agent) and monitoring reaction progress via TLC or HPLC to minimize side products.

Q. How can the purity of synthesized this compound be validated?

- Methodological Answer : Purity can be assessed using a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, IR). For instance, NMR signals for the aldehyde proton (~10 ppm) and ethoxy group (δ 1.3–1.5 ppm for -CH₃, δ 4.0–4.2 ppm for -OCH₂-) are critical markers . Impurity profiling via HPLC with UV detection (λ = 254 nm) is recommended, referencing pharmacopeial guidelines for benzaldehyde derivatives .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high crystallinity?

- Methodological Answer : Ethanol-water mixtures (70:30 v/v) or dichloromethane-hexane systems are effective for recrystallization. Solubility data for structurally similar aldehydes (e.g., 4-ethylbenzaldehyde) indicate optimal recovery at 0–4°C . Crystallinity can be confirmed via X-ray diffraction or melting point analysis (mp 46–60°C for analogs) .

Advanced Research Questions

Q. How do electronic effects of substituents (chloro, ethoxy, methyl) influence the reactivity of the aldehyde group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions (e.g., Grignard reactions). Conversely, the ethoxy group donates electron density via resonance, which may stabilize intermediates. Computational studies (DFT) on analogous compounds suggest Hammett σ values for substituents can predict reaction rates . Experimental validation via kinetic studies under varying pH and temperature is advised .

Q. What strategies can resolve contradictions in biological activity data for this compound in antimicrobial assays?

- Methodological Answer : Discrepancies may arise from variations in microbial strains, assay conditions (e.g., broth microdilution vs. agar diffusion), or impurity profiles. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For example, a study on benzaldehyde derivatives highlighted the need for MIC/MBC ratio analysis to distinguish bacteriostatic vs. bactericidal effects . LC-MS purity verification (>95%) is critical to exclude confounding results from byproducts .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, HRMS) elucidate the structure of degradation products under oxidative conditions?

- Methodological Answer : Oxidative degradation (e.g., H₂O₂ exposure) likely forms carboxylic acid derivatives. ¹H-¹³C HSQC and HMBC NMR can map coupling between the aldehyde proton and adjacent carbons, while HRMS (ESI+) identifies molecular ions (e.g., [M+H]+ at m/z 226.0894 for the parent compound). Compare with NIST spectral databases for benzaldehyde analogs .

Q. What role does this compound play in synthesizing heterocyclic scaffolds, and how can reaction regioselectivity be controlled?

- Methodological Answer : The aldehyde group participates in cyclocondensation reactions with amines or hydrazines to form imidazoles or triazoles. For regioselectivity, steric effects from the 2,4-dimethyl groups favor nucleophilic attack at the less hindered para position. A case study using 4-chloro-3-fluorobenzaldehyde demonstrated that Lewis acids (e.g., ZnCl₂) enhance yields in thiazole synthesis .

Analytical and Safety Considerations

Q. What are the key impurities to monitor during scale-up synthesis, and how are they quantified?

- Methodological Answer : Common impurities include unreacted precursors (e.g., 3-chloro-2,4-dimethylphenol) and oxidation byproducts. USP guidelines recommend using RP-HPLC with a C18 column (acetonitrile-water gradient) for quantification. Reference standards for impurities like 4-chlorobenzophenone (CAS 134-85-0) are available for calibration .

Q. How should researchers safely handle this compound given its potential reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.